molecular formula C6H12S2 B8459931 Cyclohexane-1,2-dithiol

Cyclohexane-1,2-dithiol

Cat. No. B8459931
M. Wt: 148.3 g/mol
InChI Key: YKRCKUBKOIVILO-UHFFFAOYSA-N
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Patent
US04276422

Procedure details

The procedure of Example 1(a) was followed using 1,2-cyclohexanedithiol and 3-chloro-2-butanone to give 4a,5,6,7,8,8a-hexahydro-2,3-dimethyl-1,4-benzodithiin as a colorless oil, bp 100°-102°/0.2 mm. Yield 78%. NMR 1.07-2.2 (8m), 1.85 (6s), 2.9-3.2 (2m). IR 2924, 2850, 1615, 1440, 1335, 1275, 1180, 985.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([SH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[SH:7].Cl[CH:10]([CH3:14])[C:11](=O)[CH3:12]>>[CH3:14][C:10]1[S:8][CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]2[S:7][C:11]=1[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(CCCC1)S)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC2C(S1)CCCC2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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